molecular formula C24H23NO4 B12219147 (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B12219147
M. Wt: 389.4 g/mol
InChI Key: AKGDYBVHNXMFTN-UUYOSTAYSA-N
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Description

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes benzofuran rings and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 1-benzofuran-2-carbaldehyde with a suitable piperidine derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzofuran rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives.

Scientific Research Applications

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

    Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Lacks the piperidine moiety, which may affect its biological activity and chemical reactivity.

    (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one: Similar structure but with a different substitution on the piperidine ring, potentially altering its pharmacological properties.

Uniqueness

The uniqueness of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C24H23NO4/c1-15-5-4-10-25(13-15)14-19-20(26)9-8-18-23(27)22(29-24(18)19)12-17-11-16-6-2-3-7-21(16)28-17/h2-3,6-9,11-12,15,26H,4-5,10,13-14H2,1H3/b22-12-

InChI Key

AKGDYBVHNXMFTN-UUYOSTAYSA-N

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O

Origin of Product

United States

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